Dihydroseselin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

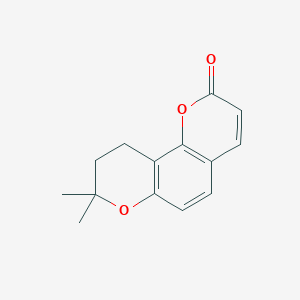

8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-14(2)8-7-10-11(17-14)5-3-9-4-6-12(15)16-13(9)10/h3-6H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXOXLDJHMAATRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(O1)C=CC3=C2OC(=O)C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Potential Mechanism of Action of Dihydroseselin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroseselin is a coumarin compound that has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the current understanding of the potential mechanisms of action of this compound and its derivatives, with a focus on its anti-inflammatory effects. While direct evidence for the anti-cancer activity of this compound is limited, this guide also explores the cytotoxic potential of related coumarins from the same plant genera.

Anti-inflammatory Mechanism of a this compound Derivative

A derivative of this compound, (+)-3'α-Angeloxy-4'-keto-3',4'-dihydroseselin (also referred to as Pd-Ib), has been investigated for its anti-inflammatory properties in a mouse model of dextran sulfate sodium (DSS)-induced colitis. The findings from this research provide the most direct insight into the potential anti-inflammatory mechanism of this compound-related compounds.

Modulation of Inflammatory Cytokines

In a study on DSS-induced colitis in mice, administration of (+)-3'α-Angeloxy-4'-keto-3',4'-dihydroseselin demonstrated a significant immunomodulatory effect. The compound was found to suppress the secretion of several pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interferon-gamma (IFN-γ), Interleukin-6 (IL-6), and Interleukin-17A (IL-17A).[1] Conversely, it enhanced the level of the anti-inflammatory cytokine Interleukin-4 (IL-4).[1]

Inhibition of STAT3 and MAPK Signaling Pathways

The underlying mechanism for this cytokine modulation appears to be the inhibition of key inflammatory signaling pathways. The study revealed that (+)-3'α-Angeloxy-4'-keto-3',4'-dihydroseselin down-regulated the protein levels of phosphorylated Signal Transducer and Activator of Transcription 3 (p-STAT3) and phosphorylated p38 Mitogen-Activated Protein Kinase (p-p38) in the colonic tissues of the DSS-treated mice.[1]

Further in vitro studies corroborated these findings, showing that the inhibitory effect of the compound on p-STAT3 and IL-6 protein levels was associated with a reduction in the activation of Mitogen-Activated Protein Kinases (MAPKs), specifically JNK and p38.[1] This suggests that the anti-inflammatory effects of this this compound derivative are principally mediated through the regulation of interleukins via the STAT3 and MAPK pathways.[1]

Caption: Anti-inflammatory signaling pathway of a this compound derivative.

Quantitative Data on Anti-inflammatory Effects

While detailed quantitative data from the aforementioned study is not fully available in the public domain, the research indicates a dose-dependent therapeutic effect. The administration of (+)-3'α-Angeloxy-4'-keto-3',4'-dihydroseselin at doses of 30, 60, and 120 mg/kg/day significantly reduced the disease activity index, inhibited the shortening of colon length, reduced colonic tissue damage, and suppressed colonic myeloperoxidase activity and nitric oxide levels in the mouse model of colitis.[1]

| Parameter | Effect of (+)-3'α-Angeloxy-4'-keto-3',4'-dihydroseselin (30, 60, 120 mg/kg/day) |

| Disease Activity Index | Significantly reduced |

| Colon Length Shortening | Inhibited |

| Colonic Tissue Damage | Reduced |

| Colonic Myeloperoxidase | Suppressed |

| Nitric Oxide Levels | Suppressed |

| Pro-inflammatory Cytokines | Suppressed (TNF-α, IFN-γ, IL-6, IL-17A) |

| Anti-inflammatory Cytokine | Enhanced (IL-4) |

Table 1: Summary of the in vivo anti-inflammatory effects of a this compound derivative in a DSS-induced colitis mouse model.

Experimental Protocols

DSS-Induced Colitis in Mice (General Protocol)

A common method for inducing colitis in mice, as referenced in the study, involves the administration of dextran sulfate sodium (DSS) in the drinking water of C57BL/6 mice.[1] The concentration and duration of DSS administration can vary, but a typical protocol involves providing a 2-5% DSS solution for 5-7 days. Following DSS administration, mice are monitored for clinical signs of colitis, including weight loss, stool consistency, and the presence of blood in the stool, which are used to calculate a disease activity index (DAI). At the end of the experimental period, colon tissues are collected for histological analysis and measurement of inflammatory markers.

In Vitro Analysis of STAT3 and MAPK Phosphorylation (General Protocol)

To assess the effect of a compound on STAT3 and MAPK signaling in vitro, cell lines such as RAW 264.7 macrophages can be utilized. The general steps are as follows:

-

Cell Culture: Cells are cultured in an appropriate medium and conditions.

-

Stimulation: Cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the phosphorylation of STAT3 and MAPKs.

-

Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound derivative) before or concurrently with the inflammatory stimulus.

-

Protein Extraction: After the treatment period, total protein is extracted from the cells.

-

Western Blotting: The levels of phosphorylated and total STAT3, JNK, and p38 are determined by Western blot analysis using specific antibodies. The ratio of phosphorylated to total protein is calculated to determine the extent of pathway activation.

References

Predicted Biological Activities of Dihydroseselin and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroseselin, a coumarin derivative, and its structural analogs represent a class of compounds with significant therapeutic potential. These molecules, including the well-studied flavonoid dihydromyricetin (DMY), have been investigated for a wide range of pharmacological effects. Their activities stem from complex interactions with various cellular signaling pathways, making them promising candidates for drug discovery and development. This document provides an in-depth technical overview of the predicted and observed biological activities of this compound and its analogs, focusing on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Anti-inflammatory Activity

This compound analogs have demonstrated potent anti-inflammatory effects in various preclinical models. The primary mechanism involves the modulation of key inflammatory signaling cascades, leading to a reduction in pro-inflammatory mediators.

Quantitative Data: Anti-inflammatory Activity

| Compound | Model | Key Findings | Reference |

| (+)-3'α-angeloxy-4'-keto-3',4'-dihydroseselin (Pd-Ib) | Dextran sulfate sodium (DSS)-induced colitis in mice | Significantly reduced Disease Activity Index, myeloperoxidase activity, and nitric oxide levels. Suppressed TNF-α, IFN-γ, IL-6, IL-17A; enhanced IL-4.[1] | |

| Dihydromyricetin (DHM) | Carrageenan-induced paw edema in rats | Suppressed inflammatory responses.[2] | |

| Dihydromyricetin (DHM) | Ovalbumin (OVA)-induced asthma in mice | Reduced inflammatory cells (eosinophils, neutrophils, lymphocytes, macrophages) in bronchoalveolar lavage (BAL) fluid. Decreased IL-4, IL-5, and IL-13 levels in BAL fluid and OVA-specific IgE/IgG1 in serum.[3][4] |

Signaling Pathways in Inflammation

The anti-inflammatory effects of this compound analogs are largely attributed to their ability to inhibit the STAT3 and MAPK signaling pathways. These pathways are crucial for the production of pro-inflammatory cytokines.

Caption: Inhibition of STAT3 and MAPK pathways by a this compound analog.

Experimental Protocol: DSS-Induced Colitis Model

-

Animal Model: C57BL/6 mice are typically used.

-

Induction of Colitis: Acute colitis is induced by administering 3-5% (w/v) dextran sulfate sodium (DSS) in the drinking water for 7-10 days.

-

Treatment: The test compound (e.g., Pd-Ib) is administered orally (e.g., 30, 60, and 120 mg/kg/day) during the DSS treatment period. A positive control group may receive sulfasalazine (e.g., 300 mg/kg).[1]

-

Assessment:

-

Disease Activity Index (DAI): Calculated based on weight loss, stool consistency, and rectal bleeding.

-

Histology: Colon tissues are collected, fixed in formalin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess tissue damage.

-

Myeloperoxidase (MPO) Assay: Colonic MPO activity, an indicator of neutrophil infiltration, is measured spectrophotometrically.

-

Cytokine Analysis: Levels of cytokines (TNF-α, IL-6, IL-4, etc.) in colon tissue homogenates or serum are measured using ELISA kits.

-

Western Blot: Protein levels of key signaling molecules (p-STAT3, p-p38) are analyzed in colonic tissue lysates.[1]

-

Anticancer Activity

Analogs of this compound have shown promising cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and generation of reactive oxygen species (ROS).

Quantitative Data: In Vitro Cytotoxicity

| Compound Series | Cell Line | IC50 Value (µM) | Reference |

| Dihydrotriazine derivatives | HepG-2 (Liver carcinoma) | 2.12 (for compound 10e) | [5] |

| Dihydropyridine analogs | HeLa (Cervical carcinoma) | 53.47 ± 0.50 (for compound 4d) | [6] |

| Dihydropyridine analogs | MCF-7 (Breast carcinoma) | 38.71 ± 2.31 (for compound 4d) | [6] |

| Didehydroepiandrosterone analogs | HMEC-1 (Endothelial cells) | 0.59 (for compound 10l) | [7] |

| Didehydroepiandrosterone analogs | CEM (T-cell leukemia) | 1.5 ± 0.2 (for compound 10l) | [7] |

Signaling Pathways in Cancer

The anticancer activity of these compounds can be mediated through the induction of apoptosis. This process involves the activation of caspase cascades and can be triggered by an increase in intracellular ROS, leading to mitochondrial dysfunction.

Caption: ROS-mediated apoptotic pathway induced by a dihydrotriazine analog.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Cancer cell lines (e.g., HepG-2, MCF-7) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) and incubated for 2-4 hours.

-

Formazan Solubilization: The MTT solution is removed, and the resulting formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated using dose-response curve analysis.[5][6][8]

Antiviral Activity

Certain this compound analogs have been synthesized and evaluated for their antiviral properties, particularly against the Human Immunodeficiency Virus (HIV).

Quantitative Data: Anti-HIV Activity

| Compound | Assay | EC50 | Therapeutic Index (TI) | Mechanism | Reference |

| 3',4'-di-O-(-)-camphanoyl-(+)-cis-khellactone (Compound 16) | In vitro anti-HIV replication | 4 x 10⁻⁴ µM | 136,719 | Not an inhibitor of HIV-1 reverse transcriptase | [9] |

| Dihydroquercetin | Plaque reduction assay (Coxsackievirus B4) | Effective at 100 µg/mL | Not reported | Acts at early stages of virus reproduction | [10] |

| Dihydromyricetin | FRET-based enzymatic assay (SARS-CoV-2 Mpro) | IC50 = 1.716 ± 0.419 μM | Not reported | Potent inhibitor of the main protease (Mpro) | [11] |

Experimental Workflow: Anti-HIV Assay

Caption: General workflow for in vitro evaluation of anti-HIV activity.

Experimental Protocol: In Vitro Anti-HIV Replication Assay

-

Cell Lines: Peripheral blood mononuclear cells (PBMCs) or monocytic cell lines susceptible to HIV infection are used.

-

Virus Stock: A well-characterized laboratory strain of HIV-1 is used for infection.

-

Infection and Treatment: Cells are infected with HIV-1 and subsequently treated with various concentrations of the test compounds (e.g., Compound 16).[9] A positive control, such as Azidothymidine (AZT), is included.

-

Incubation: The treated and infected cells are incubated for a period of 4-7 days to allow for viral replication.

-

Quantification of Viral Replication: The extent of HIV replication is typically measured by quantifying the p24 capsid protein in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

Cytotoxicity Assay: A parallel assay (e.g., MTT or XTT) is performed on uninfected cells treated with the same compound concentrations to determine the 50% cytotoxic concentration (CC50).

-

Data Analysis: The 50% effective concentration (EC50) is calculated from the dose-response curve of p24 inhibition. The therapeutic index (TI) is then calculated as the ratio of CC50 to EC50.

Antibacterial Activity

Dihydromyricetin (DMY), a prominent analog, has shown broad-spectrum antibacterial activity against several food-borne pathogens.

Quantitative Data: Antibacterial Activity of Dihydromyricetin (DMY)

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) | Reference |

| Staphylococcus aureus | 0.3125 - 2.5 | 2.5 - 10 | [12] |

| Bacillus subtilis | 0.3125 - 2.5 | 2.5 - 10 | [12] |

| Escherichia coli | 0.3125 - 2.5 | 2.5 - 10 | [12] |

| Salmonella paratyphi | 0.3125 - 2.5 | 2.5 - 10 | [12] |

| Pseudomonas aeruginosa | 0.3125 - 2.5 | 2.5 - 10 | [12] |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Proposed Mechanism of Antibacterial Action

The antibacterial effect of DMY is believed to result from multiple actions, including damage to the bacterial cell wall and membrane, leakage of intracellular components, and inhibition of metabolic pathways like the tricarboxylic acid (TCA) cycle.[13]

Experimental Protocol: Broth Microdilution for MIC/MBC Determination

-

Bacterial Strains: Standard strains of food-borne bacteria (S. aureus, E. coli, etc.) are used.

-

Inoculum Preparation: Bacterial cultures are grown to the mid-logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Compound Preparation: The test compound (DMY) is serially diluted in a 96-well microtiter plate.

-

Inoculation: The standardized bacterial inoculum is added to each well containing the diluted compound.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

MBC Determination: Aliquots from the wells showing no visible growth are sub-cultured onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count after incubation.[12]

Neuroprotective and Other Activities

This compound analogs, particularly dihydromyricetin, exhibit significant neuroprotective properties, primarily through their potent antioxidant and anti-inflammatory effects.[14][15][16] They have been shown to mitigate oxidative stress, reduce neuronal apoptosis, and modulate signaling pathways like Nrf2/HO-1 and SIRT1/FOXO3a in models of neurological disorders.[14] Other reported activities include antioxidant, enzyme inhibition (e.g., tyrosinase, alkaline phosphatase), and cardioprotective effects.[6][17][18][19]

Conclusion

This compound and its analogs constitute a versatile class of bioactive compounds with a broad spectrum of predicted pharmacological activities. Their ability to modulate multiple key signaling pathways, including those involved in inflammation, cancer, and viral replication, underscores their significant potential in drug development. The quantitative data and established experimental protocols summarized in this guide provide a solid foundation for researchers and scientists to further explore and harness the therapeutic benefits of these promising molecules. Future work should focus on lead optimization to enhance potency and selectivity, as well as comprehensive in vivo studies to validate their preclinical efficacy and safety.

References

- 1. Anti-inflammatory Actions of (+)-3'α-Angeloxy-4'-keto-3',4'-dihydroseselin (Pd-Ib) against Dextran Sulfate Sodium-Induced Colitis in C57BL/6 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dihydromyricetin suppresses inflammatory responses in vitro and in vivo through inhibition of IKKβ activity in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory effects of dihydromyricetin in a mouse model of asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti‑inflammatory effects of dihydromyricetin in a mouse model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dihydrotriazine derivatives display high anticancer activity and inducing apoptosis, ROS, and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Biological Evaluation of Analogs of Didehydroepiandrosterone as Potential New Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synergistic anti-cancer activity of the combination of dihydroartemisinin and doxorubicin in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-AIDS agents. 15. Synthesis and anti-HIV activity of dihydroseselins and related analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [ANTIVIRAL ACTIVITY OF THE DIHYDROQUERCETIN DURING THE COXSACKIEVIRUS B4 REPLICATION IN VITRO] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of dihydromyricetin on SARS-CoV-2 viral replication and pulmonary inflammation and fibrosis [agris.fao.org]

- 12. Antibacterial Activity and Mode of Action of Dihydromyricetin from Ampelopsis grossedentata Leaves against Food-Borne Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antibacterial Activity and Mode of Action of Dihydromyricetin from Ampelopsis grossedentata Leaves against Food-Borne Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacological mechanisms and potential clinical applications of Dihydromyricetin in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent Update on the Pharmacological Effects and Mechanisms of Dihydromyricetin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Preclinical Research of Dihydromyricetin for Brain Aging and Neurodegenerative Diseases [frontiersin.org]

- 17. Synthesis, Biological Evaluation and Molecular Docking Studies of Novel Di-hydropyridine Analogs as Potent Antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | Recent Update on the Pharmacological Effects and Mechanisms of Dihydromyricetin [frontiersin.org]

- 19. Design, synthesis and molecular simulation studies of dihydrostilbene derivatives as potent tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Dihydroseselin (CAS 2221-66-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroseselin (CAS 2221-66-1), with the chemical name 8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-2-one, is a natural coumarin derivative.[1] It is derived from the roots of plants such as Toddalia asiatica.[1] As a member of the coumarin family, this compound shares a core benzopyrone structure, which is a common scaffold in many biologically active compounds.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, along with detailed experimental methodologies and visual workflows to support research and development activities.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are crucial for understanding its behavior in biological systems and for formulation development.

| Property | Value | Source |

| CAS Number | 2221-66-1 | [1][3][4] |

| Molecular Formula | C₁₄H₁₄O₃ | [1][3][4] |

| Molecular Weight | 230.26 g/mol | [1][3][4] |

| Appearance | Solid | [5] |

| Melting Point | 104-105 °C | [3] |

| Boiling Point (Predicted) | 387.3 ± 42.0 °C | [3] |

| Density (Predicted) | 1.190 ± 0.06 g/cm³ | [3] |

| Canonical SMILES | CC1(C)CCC2=C(O1)C=CC1=C2OC(=O)C=C1 | [1] |

Solubility Profile

The solubility of a compound is a critical factor in its biological activity and formulation. This compound exhibits solubility in various organic solvents.

| Solvent | Solubility | Notes |

| DMSO | 3.6 mg/mL (15.63 mM) | Sonication is recommended to aid dissolution.[1] |

| Chloroform | Soluble | [6] |

| Dichloromethane | Soluble | [6] |

| Ethyl Acetate | Soluble | [6] |

| Acetone | Soluble | [6] |

| Water | Insoluble (predicted) | [5] |

For in vivo studies, a common formulation involves dissolving this compound in DMSO, followed by dilution with PEG300, Tween 80, and saline or PBS.[1] For higher solubility, warming the solution to 37°C and using an ultrasonic bath may be beneficial.[7]

Storage and Stability

Proper storage is essential to maintain the integrity of this compound.

| Form | Storage Temperature | Duration |

| Powder | -20°C | 3 years |

| In Solvent | -80°C | 1 year |

Stock solutions can be stored at -20°C for up to one month and at -80°C for up to six months.[8] It is advisable to store solutions in aliquots to avoid repeated freeze-thaw cycles.[6][8]

Experimental Methodologies

The determination of physicochemical properties involves a range of analytical techniques. Below are detailed protocols for key experiments.

Workflow for Physicochemical Property Determination

Caption: Workflow for the determination of physicochemical properties.

1. Melting Point Determination

-

Principle: The melting point is determined as the temperature at which the solid and liquid phases of a substance are in equilibrium. It is a key indicator of purity.

-

Apparatus: Digital melting point apparatus.

-

Procedure:

-

A small, dry sample of this compound is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point.

-

2. Solubility Determination

-

Principle: Solubility is quantified as the maximum concentration of a solute that can dissolve in a solvent at a given temperature.

-

Apparatus: Analytical balance, vials, sonicator, temperature-controlled shaker, HPLC or UV-Vis spectrophotometer.

-

Procedure (Shake-Flask Method):

-

An excess amount of this compound is added to a known volume of the solvent (e.g., DMSO, water) in a sealed vial.

-

The mixture is agitated in a temperature-controlled shaker until equilibrium is reached (typically 24-48 hours).

-

The suspension is filtered or centrifuged to remove undissolved solid.

-

The concentration of this compound in the clear supernatant is determined using a calibrated HPLC or UV-Vis method.

-

3. Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are fundamental for confirming the chemical structure of this compound.

Workflow for Spectroscopic Structure Elucidation

Caption: Workflow for spectroscopic structure elucidation.

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Principle: NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. Chemical shifts indicate the electronic environment of nuclei, and coupling patterns in ¹H NMR reveal neighboring protons.

-

Procedure:

-

A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

The solution is placed in an NMR tube.

-

¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

-

The spectra are analyzed for chemical shifts, integration (for ¹H), and splitting patterns to elucidate the structure.

-

-

-

Mass Spectrometry (MS):

-

Principle: MS measures the mass-to-charge ratio of ions to determine the molecular weight and elemental composition of a compound.

-

Procedure:

-

The sample is introduced into the mass spectrometer and ionized (e.g., by electrospray ionization - ESI).

-

The resulting ions are separated based on their mass-to-charge ratio.

-

The detector records the abundance of each ion, generating a mass spectrum. The molecular ion peak [M+H]⁺ or [M]⁺ will confirm the molecular weight.

-

-

-

Infrared (IR) Spectroscopy:

-

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of specific bonds. It is used to identify functional groups.

-

Procedure:

-

The solid sample can be analyzed as a KBr pellet or a thin film.

-

The sample is exposed to infrared radiation over a range of wavelengths.

-

The absorption pattern is recorded to identify characteristic peaks for functional groups such as C=O (carbonyl) and C-O (ether) bonds present in this compound.

-

-

References

- 1. This compound | TargetMol [targetmol.com]

- 2. This compound|CAS 2221-66-1|DC Chemicals [dcchemicals.com]

- 3. 2221-66-1 | CAS DataBase [chemicalbook.com]

- 4. glpbio.com [glpbio.com]

- 5. This compound|2221-66-1|MSDS [dcchemicals.com]

- 6. This compound | CAS 2221-66-1 | ScreenLib [screenlib.com]

- 7. file.glpbio.com [file.glpbio.com]

- 8. glpbio.com [glpbio.com]

Dihydroseselin Solubility: A Technical Guide for Laboratory Applications

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of dihydroseselin in dimethyl sulfoxide (DMSO) and other common laboratory solvents. The information is intended for researchers, scientists, and professionals in the field of drug development and life sciences who are working with this coumarin derivative.

Executive Summary

This compound, a derivative of 7-hydroxycoumarin, is a compound of interest for various research applications. Understanding its solubility is critical for the preparation of stock solutions, in vitro and in vivo assay design, and overall experimental reproducibility. This document summarizes the available quantitative solubility data, outlines standard experimental protocols for solubility determination, and presents a relevant biological pathway for a closely related derivative.

Quantitative Solubility Data

Table 1: Quantitative Solubility of this compound

| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Method | Notes |

| DMSO | 3.6[1] | 15.63[1] | Not Specified | Sonication is recommended to facilitate dissolution[1]. |

| Water | Data not available[2] | Data not available | - | - |

| Ethanol | Data not available | Data not available | - | - |

| Methanol | Data not available | Data not available | - | - |

| Acetone | Data not available | Data not available | - | - |

Experimental Protocols for Solubility Determination

For researchers wishing to determine the solubility of this compound in specific solvent systems, several established methods can be employed. The choice of method may depend on the required accuracy, throughput, and available equipment.

Equilibrium Shake-Flask Method

This is a widely recognized method for determining thermodynamic solubility.

-

Protocol:

-

Add an excess amount of this compound to a vial containing the solvent of interest.

-

Seal the vial and agitate it at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After incubation, allow the solution to stand, or centrifuge it, to separate the undissolved solid.

-

Carefully extract an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Dilute the aliquot with a suitable solvent and quantify the concentration of this compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.

-

Kinetic Solubility Assay (Turbidimetric Method)

This high-throughput method is often used in early drug discovery to assess the aqueous solubility of compounds from a DMSO stock solution.

-

Protocol:

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

In a multi-well plate, add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a range of final concentrations.

-

Mix thoroughly and incubate at room temperature for a set period (e.g., 1-2 hours).

-

Measure the turbidity of each well using a plate reader at a specific wavelength (e.g., 650 nm).

-

The concentration at which a significant increase in turbidity is observed indicates the kinetic solubility limit.

-

Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of a compound like this compound.

Caption: Workflow for Equilibrium Solubility Determination.

Biological Context: Relevant Signaling Pathway

While specific signaling pathways for this compound are not extensively documented, a structurally related derivative, (+)-3'α-angeloxy-4'-keto-3',4'-dihydroseselin, has been shown to exert anti-inflammatory effects by modulating the STAT3 and MAPK signaling pathways.[3] This provides a potential framework for investigating the mechanism of action of this compound and its analogues.

The diagram below illustrates the inhibitory effect of the this compound derivative on these key inflammatory pathways.

Caption: Inhibition of STAT3 and MAPK Pathways.

References

An In-Depth Technical Guide to the Spectroscopic Interpretation of Dihydroseselin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroseselin, a naturally occurring coumarin derivative, has garnered interest within the scientific community for its potential pharmacological activities. As with any compound of interest in drug discovery and development, a thorough understanding of its chemical structure is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are fundamental tools for the elucidation and confirmation of the structure of such molecules. This technical guide provides a comprehensive overview of the interpretation of the spectroscopic data for this compound, offering a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Spectroscopic Data Summary

The structural elucidation of this compound is achieved through the combined analysis of its 1H NMR, 13C NMR, Mass Spectrometry, and Infrared spectroscopic data. The following tables summarize the key quantitative data obtained from these techniques.

Table 1: 1H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 7.25 | d | 8.5 | 1H | H-5 |

| 6.78 | d | 8.5 | 1H | H-6 |

| 6.22 | d | 9.5 | 1H | H-3 |

| 7.62 | d | 9.5 | 1H | H-4 |

| 2.84 | t | 6.8 | 2H | H-1' |

| 1.86 | t | 6.8 | 2H | H-2' |

| 1.35 | s | 6H | 2 x CH₃ |

Table 2: 13C NMR Spectroscopic Data for this compound (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| 161.2 | C | C-2 |

| 112.8 | CH | C-3 |

| 143.5 | CH | C-4 |

| 128.7 | CH | C-5 |

| 112.5 | CH | C-6 |

| 155.8 | C | C-7 |

| 107.3 | C | C-8 |

| 154.2 | C | C-8a |

| 115.9 | C | C-4a |

| 21.6 | CH₂ | C-1' |

| 31.5 | CH₂ | C-2' |

| 77.9 | C | C-3' |

| 25.0 | 2 x CH₃ | 2 x CH₃ |

Table 3: Mass Spectrometry (EI-MS) Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 230 | 45 | [M]⁺ |

| 215 | 100 | [M - CH₃]⁺ |

| 187 | 80 | [M - C₃H₇]⁺ |

| 159 | 30 | [M - C₄H₇O]⁺ |

Table 4: Infrared (IR) Spectroscopic Data for this compound (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1725 | Strong | C=O stretch (α,β-unsaturated lactone) |

| 1610, 1580, 1490 | Medium | C=C stretch (aromatic) |

| 1270 | Strong | C-O stretch (lactone) |

| 1130 | Strong | C-O stretch (ether) |

| 2970, 2930, 2870 | Medium | C-H stretch (aliphatic) |

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate structure elucidation. The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

1H NMR Spectroscopy:

-

Instrument: Bruker Avance 400 MHz spectrometer.

-

Pulse Program: A standard single-pulse experiment (zg30).

-

Acquisition Parameters:

-

Spectral Width: 12 ppm

-

Acquisition Time: 3.4 seconds

-

Relaxation Delay: 1.0 seconds

-

Number of Scans: 16

-

-

Processing: The free induction decay (FID) is Fourier transformed with a line broadening of 0.3 Hz. Phase and baseline corrections are applied manually.

13C NMR Spectroscopy:

-

Instrument: Bruker Avance 400 MHz spectrometer (operating at 100 MHz for 13C).

-

Pulse Program: A standard proton-decoupled pulse program (zgpg30).

-

Acquisition Parameters:

-

Spectral Width: 240 ppm

-

Acquisition Time: 1.1 seconds

-

Relaxation Delay: 2.0 seconds

-

Number of Scans: 1024

-

-

Processing: The FID is Fourier transformed with a line broadening of 1.0 Hz. Phase and baseline corrections are applied manually.

Mass Spectrometry (MS)

Sample Introduction: A dilute solution of this compound in methanol is introduced into the mass spectrometer via a direct insertion probe.

Electron Ionization (EI) Mass Spectrometry:

-

Instrument: A double-focusing magnetic sector mass spectrometer.

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 200 °C.

-

Mass Range: m/z 50-500.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of this compound (1-2 mg) is finely ground with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Mode: Transmittance.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32.

-

Background: A spectrum of a pure KBr pellet is recorded as the background and automatically subtracted from the sample spectrum.

Spectroscopic Interpretation and Structural Elucidation

The combined analysis of the data from NMR, MS, and IR spectroscopy allows for the unambiguous determination of the structure of this compound.

Infrared (IR) Spectrum Analysis

The IR spectrum provides key information about the functional groups present in the molecule. The strong absorption at 1725 cm⁻¹ is characteristic of the C=O stretching vibration of an α,β-unsaturated lactone, a hallmark of the coumarin scaffold. The series of absorptions between 1610 cm⁻¹ and 1490 cm⁻¹ are indicative of C=C stretching vibrations within the aromatic ring. The strong bands at 1270 cm⁻¹ and 1130 cm⁻¹ correspond to the C-O stretching vibrations of the lactone and the ether linkage of the pyran ring, respectively. Finally, the absorptions in the 2970-2870 cm⁻¹ region confirm the presence of aliphatic C-H bonds.

Mass Spectrum (MS) Analysis

The electron ionization mass spectrum provides the molecular weight and information about the fragmentation pattern of this compound. The molecular ion peak [M]⁺ is observed at m/z 230 , which corresponds to the molecular formula C₁₄H₁₄O₃. The base peak at m/z 215 arises from the loss of a methyl group ([M - CH₃]⁺), a common fragmentation for molecules containing a gem-dimethyl group. The significant peak at m/z 187 corresponds to the loss of a propyl fragment ([M - C₃H₇]⁺), likely from the cleavage of the dihydropyran ring.

1H NMR Spectrum Analysis

The 1H NMR spectrum provides detailed information about the proton environment in this compound. The two doublets at δ 7.25 (d, J = 8.5 Hz) and δ 6.78 (d, J = 8.5 Hz) are characteristic of ortho-coupled protons on a benzene ring, assigned to H-5 and H-6, respectively. The pair of doublets at δ 6.22 (d, J = 9.5 Hz) and δ 7.62 (d, J = 9.5 Hz) are typical for the H-3 and H-4 protons of the coumarin α-pyrone ring. The two triplets at δ 2.84 (t, J = 6.8 Hz) and δ 1.86 (t, J = 6.8 Hz) , each integrating to two protons, are indicative of two adjacent methylene groups, assigned to H-1' and H-2' of the dihydropyran ring. The singlet at δ 1.35 , integrating to six protons, confirms the presence of two equivalent methyl groups attached to a quaternary carbon.

13C NMR Spectrum Analysis

The 13C NMR spectrum provides information about the carbon skeleton of the molecule. The signal at δ 161.2 is assigned to the carbonyl carbon (C-2) of the lactone. The signals in the aromatic region, along with DEPT experiments, confirm the presence of four CH carbons and four quaternary carbons in the bicyclic core. The signals at δ 21.6 and δ 31.5 are assigned to the two methylene carbons (C-1' and C-2') of the dihydropyran ring. The signal at δ 77.9 corresponds to the quaternary carbon (C-3') bearing the two methyl groups, and the signal at δ 25.0 represents the two equivalent methyl carbons.

Visualization of Spectroscopic Data Relationships

The following diagrams illustrate the logical relationships in the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic elucidation of this compound.

Caption: Correlation of this compound structure with its key spectroscopic data.

Conclusion

The comprehensive analysis of 1H NMR, 13C NMR, Mass Spectrometry, and Infrared spectroscopic data provides a robust and unambiguous structural determination of this compound. This technical guide serves as a detailed reference for researchers, outlining the key spectral features and their interpretation. A thorough understanding of these spectroscopic principles is essential for the quality control, derivatization, and further development of this compound and related coumarins as potential therapeutic agents.

Dihydroseselin: A Comprehensive Technical Review of Current Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroseselin, a coumarin compound, has emerged as a molecule of interest within the scientific community. This technical guide provides a comprehensive review of the existing literature on this compound and its derivatives, with a particular focus on its biological activities and potential therapeutic applications. Due to the limited scope of research on the parent compound, this review extensively covers the significant findings related to its derivative, (+)-3'α-angeloxy-4'-keto-3',4'-dihydroseselin (Pd-Ib), which has demonstrated noteworthy anti-inflammatory properties. This document summarizes key quantitative data, details experimental methodologies from cited research, and presents signaling pathways and experimental workflows through structured diagrams to facilitate a deeper understanding and guide future research endeavors.

Introduction

This compound (8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-2-one) is a 7-hydroxycoumarin derivative, a class of natural products known for their diverse pharmacological activities.[1][2] It is a coumarin that has been isolated from the roots of Toddalia species.[3] While research on this compound itself is sparse, a derivative, (+)-3'α-angeloxy-4'-keto-3',4'-dihydroseselin (Pd-Ib), isolated from Bupleurum malconense, has been the subject of more detailed investigation, particularly concerning its immunoregulatory and anti-inflammatory effects.[4] This review synthesizes the available information on both the parent compound and its more studied derivative to provide a clear overview of the current state of research.

Physicochemical Properties of this compound

A summary of the basic chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 2221-66-1 | [1] |

| Molecular Formula | C₁₄H₁₄O₃ | [1] |

| Molecular Weight | 230.26 g/mol | [1] |

| Synonyms | 2H,8H-Benzo[1,2-b:3,4-b']dipyran-2-one, 9,10-dihydro-8,8-dimethyl-; Seselin, dihydro- | [1] |

Biological Activity of a this compound Derivative: (+)-3'α-Angeloxy-4'-keto-3',4'-dihydroseselin (Pd-Ib)

The most significant body of research on a this compound-related compound focuses on the anti-inflammatory properties of (+)-3'α-angeloxy-4'-keto-3',4'-dihydroseselin (Pd-Ib). A key study investigated its therapeutic effects in a mouse model of dextran sulfate sodium (DSS)-induced acute colitis.[4]

In Vivo Anti-Inflammatory Effects

Administration of Pd-Ib to mice with DSS-induced colitis resulted in a significant reduction in the disease activity index, inhibition of colon length shortening, and reduced colonic tissue damage.[4] The compound also suppressed colonic myeloperoxidase activity and nitric oxide levels.[4] The anti-inflammatory effect of Pd-Ib at a dose of 300 mg/kg was comparable to the sulfa drug sulfasalazine.[4]

Table 1: In Vivo Effects of (+)-3'α-Angeloxy-4'-keto-3',4'-dihydroseselin (Pd-Ib) in DSS-Induced Colitis Mouse Model

| Parameter | Treatment Groups (mg/kg/day) | Observation | Reference |

| Disease Activity Index | 30, 60, 120 | Significantly reduced | [4] |

| Colon Length Shortening | 30, 60, 120 | Inhibited | [4] |

| Colonic Tissue Damage | 30, 60, 120 | Reduced | [4] |

| Colonic Myeloperoxidase Activity | 30, 60, 120 | Suppressed | [4] |

| Colonic Nitric Oxide Levels | 30, 60, 120 | Suppressed | [4] |

| Comparison | 300 | Comparable to sulfasalazine | [4] |

Modulation of Cytokine Production

Pd-Ib demonstrated a significant immunomodulatory effect by altering the balance of pro-inflammatory and anti-inflammatory cytokines in the colonic tissues of DSS-treated mice.[4]

Table 2: Effect of (+)-3'α-Angeloxy-4'-keto-3',4'-dihydroseselin (Pd-Ib) on Cytokine Secretion

| Cytokine | Effect | Cytokine Type | Reference |

| TNF-α | Suppressed | Pro-inflammatory | [4] |

| IFN-γ | Suppressed | Pro-inflammatory | [4] |

| IL-6 | Suppressed | Pro-inflammatory | [4] |

| IL-17A | Suppressed | Pro-inflammatory | [4] |

| IL-4 | Enhanced | Anti-inflammatory | [4] |

Mechanism of Action: Signaling Pathway Modulation

The anti-inflammatory effects of (+)-3'α-angeloxy-4'-keto-3',4'-dihydroseselin (Pd-Ib) are attributed to its ability to modulate key inflammatory signaling pathways. The study in DSS-induced colitis revealed a downregulation of phosphorylated STAT3 (p-STAT3) and phosphorylated p38 (p-p38) in the colonic tissues of treated mice.[4] In vitro studies further confirmed that the inhibitory effect of Pd-Ib on p-STAT3 and IL-6 protein levels was associated with a reduction in MAPKs, specifically JNK and p38.[4]

References

- 1. This compound|CAS 2221-66-1|DC Chemicals [dcchemicals.com]

- 2. This compound Datasheet DC Chemicals [dcchemicals.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. Anti-inflammatory Actions of (+)-3'α-Angeloxy-4'-keto-3',4'-dihydroseselin (Pd-Ib) against Dextran Sulfate Sodium-Induced Colitis in C57BL/6 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Dihydroseselin in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroseselin, a dihydrofuranocoumarin found in various plant species, belongs to the extensive class of furanocoumarins, which are renowned for their diverse pharmacological activities. As interest in plant-derived secondary metabolites for drug discovery continues to grow, a thorough understanding of their biosynthetic pathways is paramount for metabolic engineering and optimizing production. This technical guide provides a comprehensive overview of the biosynthesis of this compound, detailing the enzymatic steps, precursor molecules, and regulatory aspects. The information presented is curated from extensive literature on furanocoumarin biosynthesis, with a focus on the angular pathway leading to this compound.

Core Biosynthetic Pathway: From Phenylalanine to this compound

The biosynthesis of this compound is a multi-step process that originates from the primary metabolite L-phenylalanine and proceeds through the general phenylpropanoid pathway to the key intermediate, umbelliferone. From this crucial branch point, the pathway diverges into the synthesis of linear and angular furanocoumarins. This compound is an angular dihydrofuranocoumarin, and its formation follows the angular branch.

The General Phenylpropanoid Pathway

The initial steps of the pathway are shared with the biosynthesis of a vast array of plant secondary metabolites:

-

L-Phenylalanine to Cinnamic Acid: The pathway is initiated by the deamination of L-phenylalanine, catalyzed by Phenylalanine Ammonia-Lyase (PAL) .

-

Cinnamic Acid to p-Coumaric Acid: Cinnamic acid is then hydroxylated at the C4 position by Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450 monooxygenase.

-

p-Coumaric Acid to Umbelliferone: The subsequent steps involve the activation of p-coumaric acid to its CoA-ester by 4-Coumarate:CoA Ligase (4CL) , followed by ortho-hydroxylation at the C2' position by p-Coumaroyl CoA 2'-Hydroxylase (C2'H) . The resulting 2,4-dihydroxy-cinnamoyl-CoA undergoes a spontaneous or enzyme-catalyzed intramolecular cyclization (lactonization) to form the central coumarin scaffold, umbelliferone .

The Angular Furanocoumarin Branch

Umbelliferone serves as the crucial precursor for the biosynthesis of both linear and angular furanocoumarins. The commitment to the angular pathway begins with a specific prenylation reaction:

-

Umbelliferone to Osthenol: An aromatic prenyltransferase catalyzes the transfer of a dimethylallyl pyrophosphate (DMAPP) group to the C8 position of umbelliferone, yielding osthenol . This step is a key branching point, as prenylation at the C6 position would lead to the linear furanocoumarin pathway.

-

Osthenol to (+)-Columbianetin: Osthenol undergoes cyclization to form the dihydrofuran ring, a reaction catalyzed by a cytochrome P450 monooxygenase, columbianetin synthase . This results in the formation of (+)-columbianetin , a key intermediate in the synthesis of angular dihydrofuranocoumarins.

-

(+)-Columbianetin to this compound: The final step is the dehydration of the tertiary alcohol in the isopropyl side chain of (+)-columbianetin. While the specific enzyme for this reaction has not been definitively characterized for this compound, it is proposed to be catalyzed by a dehydratase or a synthase with dehydratase activity, analogous to the formation of other angular furanocoumarins like angelicin from columbianetin.

Quantitative Data on Furanocoumarin Biosynthesis

While specific kinetic data for the enzymes in the this compound pathway are limited, the following table summarizes representative quantitative information for key enzyme families and analytical parameters for related furanocoumarins. This data provides a valuable reference for experimental design and metabolic flux analysis.

| Enzyme/Parameter | Substrate | Product | Km (µM) | Vmax (nmol/min/mg protein) | Plant Source | Analytical Method | Reference |

| Phenylalanine Ammonia-Lyase (PAL) | L-Phenylalanine | Cinnamic Acid | 25-300 | 1-50 | Various | Spectrophotometry, HPLC | - |

| Cinnamate 4-Hydroxylase (C4H) | Cinnamic Acid | p-Coumaric Acid | 5-50 | 0.1-5 | Various | HPLC, LC-MS | - |

| Aromatic Prenyltransferase (C8) | Umbelliferone, DMAPP | Osthenol | 10-100 | 0.05-1 | Angelica archangelica | HPLC, LC-MS | - |

| Columbianetin Synthase (CYP) | Osthenol | (+)-Columbianetin | 5-30 | 0.01-0.5 | Angelica archangelica | HPLC, LC-MS | - |

| Furanocoumarin Content | - | This compound | - | - | Lomatium dissectum | 0.1-5 mg/g dry wt | LC-MS |

| Furanocoumarin Content | - | Columbianetin | - | - | Angelica archangelica | 0.5-10 mg/g dry wt | LC-MS |

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.

Heterologous Expression and Purification of Biosynthetic Enzymes

Objective: To produce and purify enzymes of the this compound pathway for in vitro characterization.

Methodology:

-

Gene Synthesis and Cloning: Obtain the coding sequences for the target enzymes (e.g., prenyltransferase, cytochrome P450) from the plant of interest or synthesize codon-optimized versions for expression in E. coli or S. cerevisiae. Clone the genes into appropriate expression vectors (e.g., pET vectors for E. coli, pYES vectors for yeast) containing a suitable tag (e.g., His-tag, GST-tag) for purification.

-

Heterologous Expression:

-

E. coli : Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Grow the cells in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (0.1-1 mM) and continue incubation at a lower temperature (e.g., 18-25°C) for 16-24 hours.

-

S. cerevisiae : Transform the expression vector into a suitable yeast strain (e.g., INVSc1). Grow the cells in selective medium with glucose. To induce expression from a GAL promoter, transfer the cells to a medium containing galactose.

-

-

Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10% glycerol, 1 mM PMSF). Lyse the cells by sonication or using a French press.

-

Protein Purification: Centrifuge the lysate to remove cell debris. Purify the tagged protein from the supernatant using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins, Glutathione-agarose for GST-tagged proteins). Elute the protein using an appropriate elution buffer (e.g., containing imidazole for His-tagged proteins, reduced glutathione for GST-tagged proteins).

-

Purity and Concentration Assessment: Analyze the purity of the protein by SDS-PAGE. Determine the protein concentration using a Bradford or BCA assay.

In Vitro Enzyme Assays

a) Aromatic Prenyltransferase Assay

Objective: To determine the activity and kinetics of the prenyltransferase that converts umbelliferone to osthenol.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing:

-

50 mM Tris-HCl buffer (pH 7.5)

-

5 mM MgCl₂

-

10 µM purified prenyltransferase

-

50 µM umbelliferone (substrate)

-

50 µM DMAPP (prenyl donor)

-

-

Reaction Incubation: Initiate the reaction by adding the enzyme. Incubate at 30°C for 30-60 minutes.

-

Reaction Termination and Extraction: Stop the reaction by adding an equal volume of ethyl acetate. Vortex thoroughly and centrifuge to separate the phases.

-

Analysis: Transfer the ethyl acetate layer to a new tube, evaporate to dryness, and redissolve in methanol. Analyze the product (osthenol) by HPLC or LC-MS.

-

Kinetic Analysis: To determine Km and Vmax, vary the concentration of one substrate while keeping the other saturated. Measure the initial reaction rates and fit the data to the Michaelis-Menten equation.

b) Cytochrome P450 (Columbianetin Synthase) Assay

Objective: To measure the activity of the cytochrome P450 enzyme that converts osthenol to (+)-columbianetin.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing:

-

100 mM potassium phosphate buffer (pH 7.4)

-

2 µM purified cytochrome P450 enzyme

-

4 µM purified cytochrome P450 reductase (required for P450 activity)

-

50 µM osthenol (substrate)

-

1 mM NADPH (cofactor)

-

-

Reaction Incubation: Pre-incubate the mixture without NADPH at 30°C for 5 minutes. Initiate the reaction by adding NADPH. Incubate at 30°C for 30-60 minutes.

-

Reaction Termination and Extraction: Stop the reaction and extract the product as described for the prenyltransferase assay.

-

Analysis: Analyze the formation of (+)-columbianetin by HPLC or LC-MS.

LC-MS Analysis of Furanocoumarins in Plant Tissues

Objective: To extract and quantify this compound and its precursors from plant material.

Methodology:

-

Sample Preparation: Freeze-dry the plant tissue (e.g., leaves, roots) and grind to a fine powder.

-

Extraction: Extract a known amount of the powdered tissue (e.g., 100 mg) with a suitable solvent (e.g., methanol or ethanol) using sonication or shaking for 1-2 hours.

-

Purification (Optional): For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds.

-

LC-MS Analysis:

-

Chromatography: Use a C18 reverse-phase column. Elute with a gradient of water (containing 0.1% formic acid) and acetonitrile (or methanol).

-

Mass Spectrometry: Use an electrospray ionization (ESI) source in positive ion mode. Perform detection in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

-

-

Quantification: Prepare a calibration curve using authentic standards of the furanocoumarins of interest (umbelliferone, osthenol, columbianetin, and this compound if available).

Visualizations of Pathways and Workflows

Caption: Biosynthesis pathway of this compound from L-Phenylalanine.

Caption: Experimental workflow for characterizing biosynthetic enzymes.

Conclusion

The biosynthesis of this compound in plants follows a conserved yet specialized pathway, branching from the central phenylpropanoid metabolism. While the complete enzymatic machinery is still under investigation, the key steps involving prenylation and cyclization have been largely elucidated through studies of related angular furanocoumarins. The provided technical guide, including detailed protocols and pathway diagrams, serves as a valuable resource for researchers aiming to further unravel the intricacies of this compound biosynthesis and harness its potential for pharmaceutical and biotechnological applications. Future research should focus on the definitive identification and characterization of the terminal enzyme(s) in the pathway and the elucidation of the regulatory networks that govern the production of this and other bioactive furanocoumarins in plants.

Dihydroseselin: A Technical Guide to Laboratory Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling procedures for Dihydroseselin in a laboratory setting. The information is compiled to ensure the safety of personnel and the integrity of research.

Chemical Identification

| Identifier | Value |

| Product Name | This compound |

| CAS Number | 2221-66-1[1] |

| Molecular Formula | C14H14O3[1] |

| Molecular Weight | 230.26 g/mol [1] |

| Synonyms | 2H,8H-Benzo[1,2-b:3,4-b']dipyran-2-one, 9,10-dihydro-8,8-dimethyl-[1] |

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Classification:

| Hazard Class | Hazard Category | GHS Code |

| Acute Toxicity, Oral | Category 4 | H302[1] |

| Acute Aquatic Toxicity | Category 1 | H400[1] |

| Chronic Aquatic Toxicity | Category 1 | H410[1] |

GHS Label Elements:

| Element | Description |

| Pictogram | |

| Signal Word | Warning[2] |

| Hazard Statements | H302: Harmful if swallowed.[1] H410: Very toxic to aquatic life with long lasting effects.[1] |

| Precautionary Statements | P264: Wash skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P273: Avoid release to the environment.[1] P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] P330: Rinse mouth.[1] P391: Collect spillage.[1] P501: Dispose of contents/container to an approved waste disposal plant.[1] |

Toxicological Information

The primary toxicological concern with this compound is acute oral toxicity.[1]

| Route of Exposure | Effect | Classification |

| Oral | Harmful if swallowed | Acute Toxicity, Oral (Category 4)[1] |

Carcinogenicity:

-

IARC: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.[1]

-

ACGIH: No component of this product present at levels greater than or equal to 0.1% is identified as a carcinogen or potential carcinogen by ACGIH.[1]

-

NTP: No component of this product present at levels greater than or equal to 0.1% is identified as a known or anticipated carcinogen by NTP.[1]

-

OSHA: No component of this product present at levels greater than or equal to 0.1% is identified as a carcinogen or potential carcinogen by OSHA.[1]

Experimental Protocols: Detailed experimental protocols for the determination of toxicological properties of this compound are not publicly available in the consulted safety data sheets. The classification is based on available data.[1]

First-Aid Measures

| Exposure Route | Procedure |

| If Swallowed | Call a POISON CENTER or doctor/physician if you feel unwell.[1] Rinse mouth.[1] |

| In Case of Eye Contact | Rinse opened eye for several minutes under running water.[3] |

| In Case of Skin Contact | Generally the product does not irritate the skin.[3] Wash off with soap and plenty of water. |

| If Inhaled | Supply fresh air; consult a doctor in case of complaints.[3] |

Most important symptoms and effects: The most important known symptoms and effects are described in the labelling (see section 2.2).[1]

Indication of any immediate medical attention and special treatment needed: Treat symptomatically.[1]

Handling and Storage

Precautions for Safe Handling:

-

Avoid contact with skin and eyes.[1]

-

Avoid formation of dust and aerosols.[1]

-

Provide appropriate exhaust ventilation at places where dust is formed.[1]

-

Do not eat, drink or smoke when using this product.[1]

-

Wash hands thoroughly after handling.[1]

Conditions for Safe Storage:

-

Keep container tightly closed in a dry and well-ventilated place.[1]

-

Store at -20°C as a powder or -80°C in solvent.[1]

-

Keep away from direct sunlight and sources of ignition.[1]

Incompatible Materials:

-

Strong acids/alkalis, strong oxidizing/reducing agents.[1]

Exposure Controls and Personal Protection

Engineering Controls:

-

Handle in a well-ventilated area.

-

Provide accessible safety shower and eye wash station.[1]

Personal Protective Equipment (PPE):

| Protection Type | Specification |

| Eye/Face Protection | Safety glasses with side-shields.[1] |

| Skin Protection | Protective gloves and impervious clothing.[1] |

| Respiratory Protection | A suitable respirator should be used.[1] |

Hygiene Measures:

-

Handle in accordance with good industrial hygiene and safety practice.[4]

-

Wash hands before breaks and at the end of the workday.

Accidental Release Measures

Personal Precautions:

-

Use personal protective equipment.[1]

-

Avoid dust formation.

-

Avoid breathing vapors, mist, or gas.[1]

-

Ensure adequate ventilation.[1]

-

Evacuate personnel to safe areas.[1]

Environmental Precautions:

-

Prevent further leakage or spillage if safe to do so.

-

Do not let product enter drains.[1]

-

Discharge into the environment must be avoided.[1]

Methods for Cleaning Up:

-

Sweep up and shovel into suitable containers for disposal.[2]

-

Keep in suitable, closed containers for disposal.[2]

-

Collect spillage.[1]

-

Dispose of contents/container to an approved waste disposal plant.[1]

Firefighting Measures

Suitable Extinguishing Media:

-

Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

Special Hazards Arising from the Substance:

-

Under fire conditions, may decompose and emit toxic fumes.[1]

Advice for Firefighters:

-

Wear self-contained breathing apparatus for firefighting if necessary.[1]

Stability and Reactivity

| Parameter | Description |

| Reactivity | No data available.[1] |

| Chemical Stability | Stable under recommended storage conditions.[1] |

| Possibility of Hazardous Reactions | No data available.[1] |

| Conditions to Avoid | No data available.[1] |

| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents.[1] |

| Hazardous Decomposition Products | Under fire conditions, may decompose and emit toxic fumes.[1] Other decomposition products - no data available.[1] |

Disposal Considerations

Waste Treatment Methods:

-

Dispose of contents/container to an approved waste disposal plant.[1]

-

Offer surplus and non-recyclable solutions to a licensed disposal company.

Visual Workflow for Handling this compound

The following diagram illustrates a standard workflow for the safe handling of chemical compounds like this compound in a laboratory setting.

Caption: General laboratory workflow for handling chemical compounds.

References

Technical Guide: A Framework for Exploring the Fluorescent Properties of Dihydroseselin and its Analogs

Disclaimer: Extensive literature searches did not yield specific data on the fluorescent properties of Dihydroseselin. This guide, therefore, provides a comprehensive framework and generalized protocols for the characterization of novel coumarin derivatives, a class of compounds to which this compound belongs. The presented data is hypothetical and serves as a template for researchers.

Introduction to the Fluorescence of Coumarin Derivatives

Coumarins (2H-chromen-2-ones) are a prominent class of benzopyrone compounds, many of which are recognized for their significant fluorescent properties.[1] Their molecular architecture, characterized by a fused benzene and α-pyrone ring, forms a rigid, planar structure conducive to fluorescence. The intrinsic fluorescence of the coumarin core can be modulated through chemical substitutions, allowing for the synthesis of derivatives with tailored photophysical characteristics.[2][3] Strategic placement of electron-donating groups (e.g., amino or hydroxyl) at the C7-position and electron-withdrawing groups at the C3 or C4-positions can enhance the intramolecular charge transfer (ICT) process, leading to high fluorescence quantum yields and large Stokes shifts.[2] These tunable properties make coumarin derivatives highly valuable as fluorescent probes for bioimaging, laser dyes, and sensors in drug development and biological research.[2][4]

Quantitative Fluorescent Properties: A Hypothetical Profile for a this compound Analog

The following table summarizes hypothetical, yet representative, photophysical data for a generic this compound-like coumarin derivative, "DS-Analog," dissolved in ethanol. These values are based on typical characteristics reported for fluorescent coumarin compounds.[5][6][7]

| Parameter | Value | Unit | Description |

| Absorption Maximum (λabs) | 350 | nm | The wavelength of maximum light absorption. |

| Excitation Maximum (λex) | 355 | nm | The wavelength of light that most efficiently excites the molecule to a fluorescent state. |

| Emission Maximum (λem) | 450 | nm | The wavelength of maximum fluorescence intensity emitted by the molecule. |

| Stokes Shift | 95 | nm | The difference in wavelength between the excitation and emission maxima. |

| Molar Absorptivity (ε) | 25,000 | M-1cm-1 | A measure of how strongly the molecule absorbs light at a given wavelength. |

| Fluorescence Quantum Yield (ΦF) | 0.65 | - | The ratio of photons emitted to photons absorbed, indicating the efficiency of fluorescence. |

| Fluorescence Lifetime (τF) | 2.5 | ns | The average time the molecule spends in the excited state before returning to the ground state. |

Experimental Protocols

The following sections detail standardized methodologies for characterizing the core fluorescent properties of a novel compound like a this compound analog.

This protocol outlines the procedure for determining the absorption and emission spectra of a fluorescent compound.

I. Materials and Equipment:

-

Compound of interest (e.g., "DS-Analog")

-

Spectroscopic grade solvent (e.g., ethanol, chloroform, acetonitrile)[8]

-

Dual-beam UV-Visible spectrophotometer

-

Spectrofluorometer

-

1 cm path length quartz cuvettes (2 for absorption, 1 for fluorescence)

-

Volumetric flasks and micropipettes

II. Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the compound in the chosen solvent at a concentration of 1 mM.

-

Working Solution Preparation: From the stock solution, prepare a dilute working solution (e.g., 1-10 µM) in the same solvent. The final concentration should yield an absorbance maximum between 0.1 and 0.8 AU for absorption measurements and below 0.1 AU for fluorescence measurements to avoid inner filter effects.[9]

-

Absorption Spectrum Acquisition: a. Fill one cuvette with the pure solvent to serve as a blank. b. Fill a second cuvette with the working solution. c. Place the blank cuvette in the reference holder and the sample cuvette in the sample holder of the spectrophotometer. d. Record the absorption spectrum over a relevant wavelength range (e.g., 200-600 nm).[10] The peak wavelength is the absorption maximum (λabs).

-

Emission Spectrum Acquisition: a. Set the excitation wavelength of the spectrofluorometer to the determined λabs. b. Set the excitation and emission slit widths (e.g., 2.5 nm).[9] c. Record the emission spectrum, scanning from a wavelength slightly longer than the excitation wavelength to the end of the expected emission range (e.g., 370-700 nm). The peak of this spectrum is the emission maximum (λem).

-

Excitation Spectrum Acquisition: a. Set the emission wavelength of the spectrofluorometer to the determined λem. b. Scan a range of excitation wavelengths (e.g., 250-430 nm). The resulting spectrum should resemble the absorption spectrum and its peak confirms the optimal excitation wavelength (λex).

The relative method, which compares the fluorescence of the sample to a standard of known quantum yield, is commonly used.[11] This protocol employs the gradient method for enhanced accuracy.[11]

I. Materials and Equipment:

-

Compound of interest ("Sample")

-

Fluorescence standard with a known quantum yield in the same solvent (e.g., Coumarin 153 in ethanol, ΦF = 0.53).[9][12]

-

Spectroscopic grade solvent

-

UV-Visible spectrophotometer and Spectrofluorometer

-

1 cm path length quartz cuvettes

II. Procedure:

-

Solution Preparation: a. Prepare a stock solution of the sample and the standard in the same solvent. b. Prepare a series of five dilutions for both the sample and the standard, ensuring their absorbance at the chosen excitation wavelength is kept below 0.1 AU to maintain linearity.[9]

-

Absorbance Measurement: a. Select an excitation wavelength at which both the sample and standard absorb light (e.g., 350 nm). b. Record the absorbance of all ten solutions (five for the sample, five for the standard) at this excitation wavelength.

-

Fluorescence Measurement: a. Set the spectrofluorometer to the same excitation wavelength used for absorbance measurements. b. Record the fluorescence emission spectrum for each of the ten solutions. c. Record the emission spectrum of a solvent blank.

-

Data Analysis: a. Subtract the solvent blank spectrum from each of the recorded sample and standard spectra. b. Integrate the area under each corrected emission spectrum to obtain the integrated fluorescence intensity (I). c. For both the sample and the standard, plot the integrated fluorescence intensity (y-axis) versus absorbance (x-axis). d. Perform a linear regression for both datasets to obtain the slope (gradient, Grad). The plots should be linear and pass through the origin. e. Calculate the quantum yield of the sample (ΦS) using the following equation:[11]

ΦS = ΦR × (GradS / GradR) × (nS2 / nR2)

Where:

-

ΦR is the quantum yield of the reference standard.

-

GradS and GradR are the gradients from the plots for the sample and reference.

-

nS and nR are the refractive indices of the sample and reference solutions (if the same solvent is used, this term is 1).

-

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts relevant to the study of fluorescent molecules.

References

- 1. Benzo[g]coumarin-Based Fluorescent Probes for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. soc.chim.it [soc.chim.it]

- 3. Photochromic and fluorescence properties of coumarin fulgimides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and application of coumarin fluorescence probes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Coumarin and Coumarin Derivatives | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. chemie.uni-wuerzburg.de [chemie.uni-wuerzburg.de]

Initial Toxicity Screening of Dihydroseselin in Cell Lines: A Technical Guide

Disclaimer: Due to the limited availability of published research on the direct toxicity of Dihydroseselin in cell lines, this guide will focus on the closely related parent compound, Seselin , as a proxy. The findings presented herein are based on studies of Seselin and may not be directly transferable to this compound. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Seselin, a pyranocoumarin found in various plant species, has demonstrated cytotoxic and anti-cancer properties in preclinical studies. This technical guide provides a comprehensive overview of the initial toxicity screening of Seselin in various cancer cell lines, detailing its effects on cell viability and the induction of apoptosis. The guide also outlines the experimental protocols for key assays and visualizes the proposed signaling pathways and experimental workflows.

In Vitro Cytotoxicity of Seselin

The initial assessment of a compound's toxicity is often its effect on cell viability. For Seselin, this has been quantified using the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit a biological process by 50%.

Quantitative Cytotoxicity Data

The cytotoxic effects of Seselin have been evaluated in several cancer cell lines. The following table summarizes the reported EC50 values.

| Cell Line | Cancer Type | EC50/IC50 (µg/mL) | Reference |

| P388 | Murine Leukemia | 8.66 | [1] |

| HT-29 | Human Colorectal Adenocarcinoma | 9.94 | [1] |

| AGS | Human Gastric Adenocarcinoma | Synergistic with cisplatin | [1] |

Note: For AGS cells, Seselin was shown to promote cisplatin-induced cell death rather than having a standalone IC50 reported in the available literature.

Derivatives of Seselin have also been synthesized and evaluated for their anticancer activity. For instance, O-aminoalkyl derivatives of Seselin have shown cytotoxic potential against human melanoma (HTB-140) and lung carcinoma (A549) cell lines, while showing lower sensitivity in normal human keratinocytes (HaCaT).

Induction of Apoptosis by Seselin

Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic compounds can eliminate cancer cells. Studies on Seselin suggest that it can induce apoptosis, particularly in combination with other chemotherapeutic agents.

Mechanism of Apoptosis Induction

In human gastric adenocarcinoma (AGS) cells, Seselin has been shown to promote cisplatin-induced apoptosis. This synergistic effect is thought to be mediated through the inhibition of β-catenin expression. The regulation of β-catenin appears to be influenced by the modulation of several key signaling proteins:

-

Glycogen Synthase Kinase-3β (GSK-3β)

-

Extracellular signal-regulated kinase (ERK)

-

Src tyrosine kinase

The proposed mechanism involves Seselin affecting the phosphorylation status of these kinases, leading to a downstream reduction in β-catenin levels, which in turn sensitizes the cancer cells to cisplatin-induced apoptosis.

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the initial toxicity screening of compounds like Seselin.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

96-well plates

-

Cancer cell lines (e.g., HT-29, P388)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Seselin stock solution (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-